Bis(2-hydroxyethyl) 5-nitroisophthalate is an organic compound with the chemical formula C12H13NO8. It is classified as an ester derived from 5-nitroisophthalic acid and 2-hydroxyethyl alcohol. This compound is notable for its structural features, which include two hydroxyethyl groups attached to the isophthalate moiety, contributing to its solubility and reactivity. The presence of a nitro group enhances its potential applications in various chemical syntheses and material science.
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that bis(2-hydroxyethyl) 5-nitroisophthalate exhibits various biological activities, particularly in the context of biodegradability. Studies have shown that it can be broken down by microbial action, which is significant for environmental applications, especially in the development of biodegradable polymers. Its derivatives have been explored for potential use in drug delivery systems due to their biocompatibility and ability to release active pharmaceutical ingredients over time .
Several methods have been developed for synthesizing bis(2-hydroxyethyl) 5-nitroisophthalate:
These methods provide flexibility depending on available starting materials and desired yields.
Bis(2-hydroxyethyl) 5-nitroisophthalate has various applications:
The compound's unique properties make it valuable in both industrial and research settings.
Studies on bis(2-hydroxyethyl) 5-nitroisophthalate have focused on its interactions with biological systems and other chemical compounds. Research indicates that this compound can interact with enzymes involved in biodegradation processes, which facilitates its breakdown in environmental contexts. Additionally, interaction studies with polymers show that incorporating this compound can enhance mechanical properties and thermal stability.
Several compounds share structural similarities with bis(2-hydroxyethyl) 5-nitroisophthalate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Bis(2-hydroxyethyl) terephthalate | Similar ester structure but without nitro group | Widely used in polyester production |
Dimethyl 5-nitroisophthalate | Methyl esters instead of hydroxyethyl | Used primarily as a reagent in organic synthesis |
5-Nitroisophthalic acid | Parent acid without esterification | More reactive due to free carboxylic groups |
Bis(2-hydroxyethyl) nitrophenylphosphate | Phosphate group addition | Exhibits different biological activities |
The uniqueness of bis(2-hydroxyethyl) 5-nitroisophthalate lies in its dual hydroxyethyl functionality combined with a nitro group, which enhances its solubility and reactivity compared to similar compounds. These features make it particularly suitable for applications requiring both biodegradability and chemical versatility.
The development of bis(2-hydroxyethyl) 5-nitroisophthalate traces its origins to mid-20th century advances in esterification techniques. Early synthetic approaches focused on direct esterification of 5-nitroisophthalic acid with ethylene glycol under acidic conditions, yielding mixtures requiring complex purification. The 1980s saw refinement through transesterification methods using dimethyl 5-nitroisophthalate precursors, which improved yield and purity while reducing side reactions.
A comparative analysis of synthesis methods reveals distinct advantages:
Method | Catalyst | Yield (%) | Purity (%) | Key Advancement Period |
---|---|---|---|---|
Direct Esterification | H₂SO₄ | 62-68 | 85-90 | 1960-1975 |
Transesterification | Zinc acetate | 78-82 | 92-95 | 1985-2000 |
Microwave-assisted | Ionic liquids | 89-93 | 97-99 | 2010-present |
The compound's structural characterization through NMR and X-ray crystallography in the late 1990s confirmed its unique configuration, with the nitro group at the 5-position creating electronic asymmetry that influences both reactivity and coordination behavior.
Recent breakthroughs in coordination chemistry have utilized bis(2-hydroxyethyl) 5-nitroisophthalate as a ligand in cobalt-based polymers for CO₂ fixation. SSICG-6, a cobalt(II) coordination polymer incorporating this ligand, demonstrates 98% conversion efficiency in cycloaddition reactions with epichlorohydrin under solvent-free conditions. The nitro group's electron-withdrawing effect enhances metal center electrophilicity, while hydroxyethyl chains provide structural flexibility for substrate access.
In polyethylene terephthalate (PET) glycolysis, bis(2-hydroxyethyl) derivatives act as both catalysts and monomer precursors. γ-Fe₂O₃ nanoparticle-catalyzed depolymerization achieves 90% bis(2-hydroxyethyl) terephthalate recovery at 300°C within 60 minutes. The nitroisophthalate variant shows enhanced thermal stability compared to conventional terephthalate systems, enabling higher process temperatures without degradation.
The compound's biodegradability via microbial esterases has spurred interest in controlled-release formulations. In vitro studies demonstrate pH-dependent hydrolysis rates, with complete degradation occurring within 72 hours at physiological pH (7.4) versus 240 hours at acidic conditions (pH 5.0). This property enables tumor microenvironment-targeted drug delivery systems currently under preclinical evaluation.
Current research priorities focus on three key areas:
Ongoing studies at the University of Strasbourg investigate the compound's potential in photo-responsive metal-organic frameworks, where preliminary results show 15% increased CO₂ adsorption capacity compared to conventional isophthalate systems.